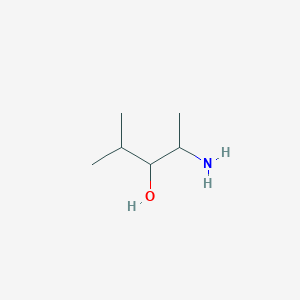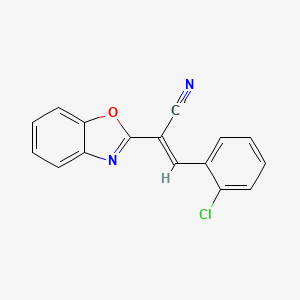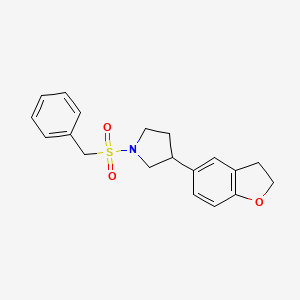
2-Amino-4-methylpentan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-methylpentan-3-ol, also known by its CAS Number 116435-65-5, is a chemical compound with the molecular formula C6H15NO . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula 1S/C6H15NO/c1-4(2)6(8)5(3)7/h4-6,8H,7H2,1-3H3 . This indicates that the molecule consists of 6 carbon atoms, 15 hydrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 117.19 . The compound’s density is predicted to be 0.902±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Biofuel Production from Engineered Microorganisms
Research has demonstrated the potential of engineered microorganisms in producing pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, from amino acid substrates. These chemicals have applications as biofuels. Through metabolic engineering, strains have been developed for the efficient production of these isomers, showing promise for future breakthroughs in biofuel production efficiency (Cann & Liao, 2009).
Anticancer Drug Development
The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes have been explored for their potential as anticancer drugs. Studies on their cytotoxicity against various human tumor cell lines have shown promising results, highlighting the potential of these compounds in cancer treatment (Basu Baul et al., 2009).
Flavor and Aroma Compound Analysis
The identification and synthesis of new flavor and aroma compounds like 3-Mercapto-2-methylpentan-1-ol have significant implications in the food industry. This compound, first detected in raw onions, contributes to the flavor profile of various foods. Understanding its formation pathway offers insights into flavor science and potential applications in food flavoring and enhancement (Widder et al., 2000).
Biochemical and Pharmaceutical Intermediates
The development of new methods for the synthesis of chiral amino alcohols is crucial for pharmaceutical intermediates. A multidisciplinary approach combining biocatalysis and chemical synthesis has been applied to rapidly establish routes to such compounds, demonstrating the utility of 2-Amino-4-methylpentan-3-ol derivatives in pharmaceutical manufacturing (Smith et al., 2010).
Analytical Chemistry Applications
Establishing gas chromatography analytical methods for the quantification of 4-Amino-2-Methylpentane showcases the importance of precise analytical techniques in quality control and research. This development aids in ensuring the consistency and safety of chemical products and materials (Zhao et al., 2017).
Catalysis and Material Science
Investigations into the acid-base properties of mixed oxides like CeO2–La2O3 have revealed their potential in catalysis, particularly for reactions such as 4-methylpentan-2-ol dehydration. This research contributes to the development of new catalysts with applications in chemical synthesis and industrial processes (Cutrufello et al., 2002).
Safety and Hazards
The compound is classified as a danger according to its safety information. It has hazard statements H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-amino-4-methylpentan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-4(2)6(8)5(3)7/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKNFSOWJQLKLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-7-methylimidazo[1,2-b]pyridazine](/img/structure/B2698638.png)
![1,3,3a,4,5,6,7,7a-Octahydroisoindol-2-yl-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone](/img/structure/B2698639.png)

![5-bromo-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2698646.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2698649.png)
![N-([2,3'-bifuran]-5-ylmethyl)cyclopropanecarboxamide](/img/structure/B2698650.png)
![6-[(4-ethenylphenyl)methyl]-2-(3-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2698651.png)


![7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2698657.png)

